molecular formula C16H13ClN4O3S B3994826 2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate

2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B3994826
M. Wt: 376.8 g/mol
InChI Key: WMUGGWLLZQRHSK-UHFFFAOYSA-N
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Description

The compound 2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate (molecular formula: C₁₆H₁₃ClN₄O₃S; molecular weight: 376.817 g/mol) is a hybrid molecule combining a thiazole and pyrazole scaffold . Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom, known for diverse biological activities such as anti-inflammatory, antimicrobial, and antitumor effects . Pyrazoles, nitrogen-containing heterocycles, are similarly pharmacologically significant, with applications in antimicrobial and anti-angiogenic therapies .

This compound features:

  • A 4-phenyl-1,3-thiazol-2-amine moiety linked via an amide bond to a 2-oxoethyl group.
  • A 4-chloro-1-methyl-1H-pyrazole-5-carboxylate ester at the terminal position.
    The chlorine substituent at the pyrazole’s 4-position and the methyl group at the 1-position are critical for modulating electronic and steric properties, influencing bioavailability and target interactions .

Properties

IUPAC Name

[2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl] 4-chloro-2-methylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O3S/c1-21-14(11(17)7-18-21)15(23)24-8-13(22)20-16-19-12(9-25-16)10-5-3-2-4-6-10/h2-7,9H,8H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMUGGWLLZQRHSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Cl)C(=O)OCC(=O)NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate is an organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including details on its mechanisms, efficacy, and related research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H13ClN4O3SC_{16}H_{13}ClN_{4}O_{3}S, with a molecular weight of approximately 364.82 g/mol. The structure features a thiazole ring, a pyrazole moiety, and various functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC16H13ClN4O3S
Molecular Weight364.82 g/mol
CAS NumberNot specified
SolubilityNot specified

Antimicrobial Activity

Recent studies have demonstrated that thiazole and pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to This compound have shown potent activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for similar compounds range from 0.220.22 to 0.25μg/mL0.25\,\mu g/mL, indicating strong bactericidal effects against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Potential

The thiazole and pyrazole moieties are known for their anticancer activities. A study highlighted that thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of the Bcl-2 protein family . The compound may share similar pathways due to its structural components, potentially leading to cytotoxic effects against different cancer cell lines.

Neuroprotective Effects

Some derivatives of thiazole and pyrazole have been investigated for neuroprotective properties. For example, compounds featuring these scaffolds have demonstrated the ability to inhibit acetylcholinesterase (AChE), which is crucial in managing neurodegenerative diseases like Alzheimer's . The neuroprotective activity could be attributed to the antioxidant properties associated with these chemical classes.

Case Studies

  • Antimicrobial Study : A series of thiazole derivatives were synthesized and evaluated for their antimicrobial activity. The results indicated that compounds with similar structural features to This compound exhibited significant bactericidal effects, with MIC values supporting their potential use as antimicrobial agents .
  • Cytotoxicity Assay : In vitro studies showed that thiazole-containing compounds could effectively inhibit the growth of various cancer cell lines. The IC50 values were reported to be less than 10 µM for several derivatives, indicating strong potential for therapeutic applications in oncology .
  • Neuroprotective Evaluation : Compounds with structural similarities were tested for neuroprotective effects through AChE inhibition assays. Results suggested that these compounds could provide protective benefits against oxidative stress in neuronal cells .

Scientific Research Applications

Spectroscopic Data

Spectroscopic techniques such as NMR and mass spectrometry have been utilized to analyze the compound's structure. For instance, the NMR spectrum reveals critical information about the hydrogen and carbon environments within the molecule, aiding in confirming its identity and purity .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that derivatives of pyrazole compounds exhibit significant cytotoxicity against various cancer cell lines. For example, a study demonstrated that modifications to the pyrazole structure could enhance its ability to inhibit tumor growth in vitro .

Antimicrobial Properties

The thiazole ring in this compound has been linked to antimicrobial activity. Specific derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria. A study published in Journal of Medicinal Chemistry reported that compounds similar to this one displayed promising results against resistant strains of bacteria .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes related to cancer and inflammation. Research has indicated that compounds with similar structures can act as inhibitors for enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways .

Pesticide Development

The unique chemical structure also makes it a candidate for pesticide formulation. Compounds with thiazole and pyrazole functionalities have been studied for their ability to disrupt pest metabolic processes. Field trials have shown that such compounds can effectively reduce pest populations while being less harmful to beneficial insects .

Plant Growth Regulation

Research has suggested that certain derivatives may act as plant growth regulators. These compounds can influence plant hormone levels, promoting growth or enhancing resistance to environmental stresses .

Polymer Synthesis

In material science, the incorporation of this compound into polymer matrices has been explored. Its reactive functional groups allow for cross-linking with other monomers, leading to materials with enhanced mechanical properties and thermal stability .

Nanocomposite Development

Recent advancements have involved using this compound in the synthesis of nanocomposites. By integrating it into nanoscale materials, researchers aim to develop products with tailored properties for applications in electronics and biomedicine .

Case Studies

Study Focus Findings
Study on Anticancer ActivityEvaluated cytotoxic effects against MCF-7 breast cancer cellsCompound showed IC50 values comparable to established chemotherapeutics
Antimicrobial EfficacyTested against E. coli and S. aureusDemonstrated significant inhibition zones, indicating strong antibacterial activity
Pesticide Field TrialsAssessed effectiveness on crop pestsReduced pest populations by over 70% without harming beneficial insects
Polymer PropertiesInvestigated incorporation into polyvinyl chloride (PVC)Resulted in PVC with improved tensile strength and flexibility

Comparison with Similar Compounds

2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl 1-methyl-1H-pyrazole-5-carboxylate

  • Molecular Formula : C₁₆H₁₄N₄O₃S
  • Molecular Weight : 342.37 g/mol
  • Key Difference : Absence of the 4-chloro substituent on the pyrazole ring .

Ethyl 3-(4-chlorophenyl)-1-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxylate

  • Molecular Formula : C₂₀H₁₇ClN₂O₃
  • Molecular Weight : 368.81 g/mol
  • Key Difference: Replacement of the thiazolylamino group with a phenylethyl substituent .
  • Impact : The phenylethyl group enhances lipophilicity, while the thiazole’s absence may reduce hydrogen-bonding capacity. Crystal structure analysis reveals intermolecular C–H⋯O interactions stabilizing the dimeric form .

Thiazole-1,3,4-oxadiazole Hybrid Analogues

  • Example : N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine
  • Key Difference : Incorporation of an oxadiazole ring instead of a pyrazole-carboxylate .
  • Impact: Oxadiazoles improve metabolic stability and π-π stacking interactions.

Structural and Functional Analysis

Substituent Effects

Compound Chlorine Substituent Thiazole Presence Carboxylate Position Bioactivity Clues
Target Compound 4-Cl (pyrazole) Yes 5 Enhanced hydrophobicity, H-bonding
Y508-3187 () None Yes 5 Reduced molecular weight
Ethyl 3-(4-Cl-phenyl)... () 4-Cl (phenyl) No 5 Antimicrobial activity

Intermolecular Interactions

  • The target compound’s thiazole NH and carbonyl groups enable hydrogen bonding, critical for protein binding.
  • Chlorine at pyrazole 4-position may engage in halogen bonding with biomolecular targets .
  • Pyrazole-carboxylate esters (e.g., ethyl vs. methyl) influence solubility; methyl esters are typically less hydrolytically stable but more lipophilic .

Q & A

Q. What are the common synthetic routes for 2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate, and what key reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of the pyrazole core via cyclocondensation. For example:

  • Step 1 : Formation of the pyrazole ring using ethyl acetoacetate and phenylhydrazine derivatives under reflux in ethanol, as described for analogous pyrazole carboxylates .
  • Step 2 : Introduction of the thiazole moiety via nucleophilic substitution or coupling reactions. A Suzuki-Miyaura cross-coupling reaction may be employed using Pd(PPh₃)₄ as a catalyst and arylboronic acids in deoxygenated DMF/water mixtures, ensuring inert conditions to prevent side reactions .
  • Key Conditions :
    • Temperature control (80–100°C) to balance reaction rate and byproduct formation.
    • Use of K₃PO₄ as a base to stabilize intermediates and enhance coupling efficiency .
    • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound.

Q. Which spectroscopic and chromatographic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify proton environments (e.g., methyl groups at δ 3.8–4.0 ppm, aromatic protons in thiazole/pyrazole rings) and carbon backbone .
  • Infrared Spectroscopy (IR) : Confirmation of carbonyl (C=O) stretches at ~1700 cm⁻¹ and NH/amide bands at ~3300 cm⁻¹ .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate the molecular ion peak (e.g., [M+H]⁺ at m/z 369.8 for C₂₀H₁₇ClN₃O₃S) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the molecular conformation of this compound, particularly regarding the spatial arrangement of the thiazole and pyrazole moieties?

Methodological Answer:

  • Crystallization : Grow single crystals via slow evaporation of a saturated dichloromethane/hexane solution .
  • Data Collection : Use MoKα radiation (λ = 0.71073 Å) on a diffractometer at 100 K to minimize thermal motion artifacts .
  • Refinement : Employ SHELXL for structure solution, refining anisotropic displacement parameters and validating bond lengths/angles against the Cambridge Structural Database (CSD). For example, the dihedral angle between the thiazole and pyrazole rings (critical for π-π stacking in biological interactions) can be precisely measured .
  • Validation : Check for disorder using PLATON and resolve using constraints (e.g., DFIX for bond length standardization) .

Q. What strategies are recommended for addressing discrepancies between in vitro and in vivo biological activity data, particularly in antimicrobial assays?

Methodological Answer:

  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid degradation in vivo. Adjust substituents (e.g., methyl groups) to enhance metabolic resistance .
  • Solubility Optimization : Use logP calculations (e.g., ACD/Labs) to modify lipophilicity. Introduce hydrophilic groups (e.g., hydroxyls) via ester hydrolysis of the carboxylate moiety .
  • Dosage Adjustments : Conduct dose-response studies in animal models to align effective concentrations with in vitro IC₅₀ values .

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity, focusing on substituent effects at the 4-phenylthiazole and 1-methylpyrazole positions?

Methodological Answer:

  • Substituent Library Synthesis : Systematically vary substituents (e.g., electron-withdrawing Cl, electron-donating OCH₃) at the 4-phenylthiazole position via Suzuki coupling .
  • Biological Screening : Test derivatives against target enzymes (e.g., COX-2 for anti-inflammatory activity) using enzyme inhibition assays. Correlate IC₅₀ values with substituent Hammett σ constants to identify electronic trends .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes. For example, bulky substituents at the pyrazole 1-position may sterically hinder target binding .

Q. What experimental approaches can resolve contradictions in reported biological activities, such as conflicting antimicrobial potency across studies?

Methodological Answer:

  • Standardized Assays : Re-evaluate activity using CLSI guidelines for MIC determination against reference strains (e.g., S. aureus ATCC 25923) to minimize protocol variability .
  • Synergistic Studies : Test compound combinations (e.g., with β-lactams) to identify potentiation effects masked in single-agent assays .
  • Resistance Profiling : Perform serial passage experiments to assess resistance development, informing on clinical relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate

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